N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 23562-52-9
VCID: VC3907433
InChI: InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-7(11)8(12)4-10(9)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)
SMILES: CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1 g/mol

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide

CAS No.: 23562-52-9

Cat. No.: VC3907433

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.1 g/mol

* For research use only. Not for human or veterinary use.

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide - 23562-52-9

Specification

CAS No. 23562-52-9
Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
IUPAC Name N-(2-acetamido-4,5-dichlorophenyl)acetamide
Standard InChI InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-7(11)8(12)4-10(9)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)
Standard InChI Key WDJDIFOCXRYUEX-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl
Canonical SMILES CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide is systematically named N-(2-acetamido-4,5-dichlorophenyl)acetamide. Its structure comprises a 4,5-dichlorinated benzene ring substituted at the 1,2-positions with acetamide groups . The InChIKey WDJDIFOCXRYUEX-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H10Cl2N2O2\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight261.10 g/mol
Exact Mass260.012 g/mol
LogP (Partition Coefficient)3.056
Topological Polar Surface Area58.2 Ų

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic N-H stretching vibrations at 3300–3100 cm1^{-1} (amide groups) and C-Cl stretches at 750–550 cm1^{-1} . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) show singlet peaks for methyl groups (δ\delta 2.1–2.3 ppm) and aromatic protons (δ\delta 7.2–7.5 ppm) adjacent to chlorine atoms .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via acetylation of 2-amino-4,5-dichloroaniline using acetic anhydride under reflux conditions . Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution to introduce acetamide groups onto the dichlorophenyl backbone .

Table 2: Synthetic Parameters

ParameterConditionYield
SolventDichloromethane or DMF85–92%
CatalystPyridine or triethylamineNot required
Reaction Time6–12 hours

Chemical Reactivity

The electron-withdrawing chlorine atoms activate the benzene ring toward electrophilic substitution, while the acetamide groups participate in hydrolysis (yielding 4,5-dichloro-1,2-phenylenediamine) and nucleophilic acyl substitutions . Stability studies indicate decomposition above 300°C, releasing hydrogen chloride and nitrogen oxides .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a high melting point (255°C) due to intermolecular hydrogen bonding between acetamide groups . Its solubility in water is limited (0.12 g/L at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) (24.5 g/L) .

Table 3: Thermal Properties

PropertyValueSource
Melting Point255–258°C
Boiling Point492°C at 760 mmHg
Flash Point251.4°C
Vapor Pressure7.95×10107.95 \times 10^{-10} mmHg at 25°C

Crystallography and Solid-State Behavior

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. The lattice parameters include a=8.92A˚a = 8.92 \, \text{Å}, b=10.34A˚b = 10.34 \, \text{Å}, and c=12.15A˚c = 12.15 \, \text{Å}, with Z = 4 .

Applications in Pharmaceutical Research

Anticancer Activity

In vitro screening against HMEC-1 endothelial cells demonstrated moderate cytotoxicity (IC50_{50} = 9.6 μM), attributed to interference with microtubule assembly . Structural analogs with additional methyl groups show enhanced activity across leukemia (L1210) and carcinoma (HeLa) cell lines .

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap and water for 15 minutes
Eye ContactFlush with water for 15 minutes

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